Cannabinolic acid
Overview
Description
Cannabinolic acid (CBNA) is a cannabinoid found in cannabis plants . It is most abundant in the glandular trichomes on the female seedless flowers . CBNA is the chemical precursor to cannabinol (CBN) . It is biosynthesized by Cannabidiolic acid synthase from the conjugation of olivetolic acid and cannabigerolic acid .
Synthesis Analysis
CBNA is synthesized from tetrahydrocannabinolic acid (THCA), a major constituent of the cannabis plant, by aromatization using selenium dioxide mixed with trimethylsilyl polyphosphate as a catalyst in chloroform . The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), the common substrate to multiple cannabinoid synthases .Molecular Structure Analysis
The molecular structure of CBNA is complex. It is a dibenzopyranic structure with the presence of a phenol and an n-pentyl on the resorcinyl portion .Scientific Research Applications
Anti-Inflammatory Properties
Preliminary studies suggest that CBNA might possess anti-inflammatory properties . This could potentially be used in the treatment of conditions such as arthritis, where inflammation plays a key role.
Antibiotic Effects
CBNA has also been suggested to have antibiotic effects . This could make it a potential candidate for the development of new antibiotic drugs, especially in the face of increasing antibiotic resistance.
Pharmacological Interactions
Cannabinolic acid is reported to exhibit a broad pharmacological profile . It interacts with different receptor sites based on in silico predictions . This could potentially lead to the development of new drugs targeting these receptors.
Neuroprotective Properties
CBNA is reported to have neuroprotective properties . This could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Anticancer Properties
CBNA is also reported to have anticancer properties . This could potentially be used in the development of new cancer treatments.
Antioxidant Properties
CBNA is reported to have antioxidant properties . This could potentially be used in the treatment of conditions caused by oxidative stress, such as heart disease and stroke.
Appetite-Enhancing Properties
CBNA is reported to have appetite-enhancing properties . This could potentially be used in the treatment of conditions such as anorexia or other eating disorders.
Analytical Chemistry
CBNA plays a significant role in the analytical chemistry of cannabis . It is used as a marker compound in the chromatographic analysis of cannabis samples .
Safety and Hazards
CBNA is classified as a hazardous chemical and dangerous goods according to the WHS Regulations and the ADG Code . It can cause serious eye irritation, is harmful in contact with skin, and is highly flammable . There is strong evidence to suggest that this material can cause very serious, irreversible damage to organs if inhaled once .
Future Directions
The future of CBNA research lies in the development of time- and cost-efficient analytical methods for phytocannabinoid profiling . There is also a growing interest in investigating the potential therapeutic uses of less abundant cannabinoids . Further improvement in phytocannabinoid profiling should focus on untargeted analysis using orthogonal analytical methods, which, joined with cheminformatics approaches for compound identification and MSLs, would lead to the identification of a multitude of new phytocannabinoids .
Mechanism of Action
Target of Action
Cannabinolic acid (CBNA), a precursor to Cannabinol (CBN), primarily targets the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly present in immune system cells .
Mode of Action
CBNA is converted into its more active and potent form, CBN, through decarboxylation . CBN interacts with CB1 and CB2 receptors, triggering a series of molecular interactions that lead to various biological responses .
Biochemical Pathways
The biosynthesis of cannabinoids, including CBNA, involves several enzymatic and non-enzymatic processes It’s known that cbna is produced as a result of synthase reactions between the mother cannabinoid (cbga) and various enzymes present in the hemp plant .
Pharmacokinetics
The pharmacokinetics of cannabinoids like CBNA and its decarboxylated form, CBN, are complex and involve absorption, distribution, metabolism, and excretion . The elimination half-life of cannabinoids can range from 8.8 to 14.3 hours . More research is needed to fully understand the ADME properties of CBNA and their impact on bioavailability.
Result of Action
The activation of CB1 and CB2 receptors by CBN leads to biological responses in various systems of the body, including the brain, liver, reproductive system, immune system, cardiovascular system, musculoskeletal system, heart, and the gastrointestinal tract . Findings suggest that CBN may be beneficial as a relaxation and sleep aid, pain relief support, anti-bacterial agent, and help against various dermatologic and bone disorders .
Action Environment
The environment plays a significant role in the biosynthesis of cannabinoids like CBNA. Factors such as heat, light, and oxidation can influence the conversion of Δ9-THCA into CBNA . Additionally, the strain of the hemp plant and the specific environmental conditions it’s grown in can affect the production of cannabinoids . More research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of CBNA and its derivatives.
properties
IUPAC Name |
1-hydroxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9-12,23H,5-8H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKOBIRSQLNUPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182356 | |
Record name | Cannabinolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabinolic acid | |
CAS RN |
2808-39-1 | |
Record name | Cannabinolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabinolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-6,6,9-trimethyl-3-pentyl-benzo[c]chromene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANNABINOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4XY4HH9NU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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